![molecular formula C3H3Cl5 B1626564 1,1,1,2,3-Pentachloropropane CAS No. 21700-31-2](/img/structure/B1626564.png)
1,1,1,2,3-Pentachloropropane
Overview
Description
1,1,1,2,3-Pentachloropropane is a chemical compound with the molecular formula C3H3Cl5. It has an average mass of 216.321 Da and a monoisotopic mass of 213.867737 Da .
Synthesis Analysis
The synthesis of 1,1,1,2,3-Pentachloropropane can be achieved through a continuous preparation method. This involves introducing 1,1,1,3-tetrachloropropane and chlorine continuously into a reactor and subjecting them to a reaction under the action of a solid oxide catalyst . Another method involves the photochlorination of 1,1,13-tetrachloropropane .Molecular Structure Analysis
The molecular structure of 1,1,1,2,3-Pentachloropropane consists of three carbon atoms and five chlorine atoms. The structure can be viewed in 3D using Java or Javascript .Chemical Reactions Analysis
The dehydrochlorination of 1,1,1,2,3-Pentachloropropane can be achieved by heating it in a gas phase in the absence of a catalyst .Physical And Chemical Properties Analysis
1,1,1,2,3-Pentachloropropane has a density of 1.6±0.1 g/cm3, a boiling point of 196.1±8.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 41.5±3.0 kJ/mol and a flash point of 72.8±15.8 °C .Scientific Research Applications
Synthesis and Optimization
1,1,1,2,3-Pentachloropropane has been extensively studied for its synthesis and optimization processes. L. Jian (2007) detailed the optimal conditions for synthesizing this compound through radical addition of carbon tetrachloride with vinyl chloride, achieving a yield of 72% and purity of 98% (Jian, 2007). Additionally, Jian (2007) investigated the effects of solvents, catalysts, and co-catalysts on the reaction, noting a significant increase in product yield with the use of a co-catalyst (Jian, 2007).
Catalysis Studies
Research by Xu Xiao-ta (2013) demonstrated an alternative synthesis method for 1,1,1,2,3-Pentachloropropane using iron powder as a catalyst, yielding a high purity product of 99.8% (Xu Xiao-ta, 2013). This study provided insights into the role of different catalysts and reaction conditions in the synthesis process.
Applications in Organic Synthesis
The compound also serves as a precursor in organic synthesis. Keyaniyan et al. (1984) explored its use in generating dichloroethenylidenecyclopropanes, which are valuable in further chemical transformations (Keyaniyan et al., 1984).
Analytical Chemistry
In the field of analytical chemistry, Gerding et al. (2010) determined the structure of tetrachloropropenes, which are related to 1,1,1,2,3-Pentachloropropane, using Raman spectra. This research contributes to the understanding of molecular structures in similar compounds (Gerding et al., 2010).
Environmental Chemistry
Fletcher et al. (2009) examined the isotope fractionation of related chloropropanes in environmental systems, providing insights into the behavior of such compounds in natural settings (Fletcher et al., 2009).
Advanced Material Synthesis
1,1,1,2,3-Pentachloropropane is also used in advanced material synthesis. For example, Bo (2008) discussed its role in the synthesis of 1,1,1,3-tetrafluoropropene, highlighting the trends and advancements in this area (Bo, 2008).
Safety and Hazards
properties
IUPAC Name |
1,1,1,2,3-pentachloropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl5/c4-1-2(5)3(6,7)8/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPCCXXSNUIVNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541282, DTXSID50871328 | |
Record name | 1,1,1,2,3-Pentachloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_58621 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21700-31-2 | |
Record name | 1,1,1,2,3-Pentachloropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21700-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,2,3-Pentachlorpropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021700312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,2,3-Pentachloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,3-Pentachlorpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.178 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary uses of 1,1,1,2,3-pentachloropropane in the chemical industry?
A1: 1,1,1,2,3-Pentachloropropane serves primarily as a key intermediate in the production of fluorinated hydrocarbons, particularly hydrofluoroolefins (HFOs) like 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) and 2,3,3,3-tetrafluoropropene (HFO-1234yf). [, , , , , , ] These HFOs are considered more environmentally friendly alternatives to traditional refrigerants and propellants due to their lower global warming potential.
Q2: What is the main chemical reaction involving 1,1,1,2,3-pentachloropropane in the production of these HFOs?
A2: The primary reaction is catalytic fluorination. 1,1,1,2,3-Pentachloropropane is reacted with hydrogen fluoride (HF) in the presence of a catalyst, typically a chromium-based catalyst, at elevated temperatures. [, , , , ] This reaction replaces chlorine atoms in the molecule with fluorine atoms, leading to the formation of the desired HFO products.
Q3: Are there variations in the fluorination process for producing different HFOs from 1,1,1,2,3-pentachloropropane?
A3: Yes, reaction conditions significantly impact product selectivity. For instance, producing 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) often involves liquid-phase fluorination, where HF is added to a solution containing 1,1,1,2,3-pentachloropropane, the catalyst, and a solvent. [, ] Conversely, synthesizing 2,3,3,3-tetrafluoropropene (HFO-1234yf) frequently employs gas-phase fluorination, requiring specific temperature ranges and the potential addition of oxygen. [, , , ]
Q4: Does the research mention any challenges associated with the fluorination of 1,1,1,2,3-pentachloropropane?
A4: One challenge highlighted is the potential for catalyst deactivation during gas-phase fluorination. [] To address this, research suggests introducing a controlled amount of oxygen alongside the catalyst to improve catalyst lifespan and enhance the efficiency of 2-chloro-3,3,3-trifluoropropene production.
Q5: Besides its use in HFO production, are there other applications of 1,1,1,2,3-pentachloropropane mentioned in the research?
A5: While not extensively discussed, one paper describes a method to synthesize 1,1,2,3-tetrachloropropene from 1,1,1,2,3-pentachloropropane. [] This suggests potential applications of the compound as an intermediate for other chlorinated hydrocarbons.
Q6: What is the molecular formula and weight of 1,1,1,2,3-pentachloropropane?
A6: The molecular formula for 1,1,1,2,3-pentachloropropane is C3H3Cl5, and its molecular weight is 210.32 g/mol.
Q7: Does the research provide any information about the stability of 1,1,1,2,3-pentachloropropane?
A7: While specific stability data is not extensively provided, the research does indicate that 1,1,1,2,3-pentachloropropane can be handled and reacted under various conditions, including high temperatures and in the presence of reactive substances like hydrogen fluoride and catalysts. [, , , , ] This suggests a degree of stability under controlled conditions.
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